Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-
Description
The compound "Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-" (hereafter referred to as Compound X) is a structurally complex benzenesulfonamide derivative. Its core structure includes a benzenesulfonamide scaffold substituted with a methoxy group at the para position and methyl groups at positions 2 and 4. The N-substituent comprises a 2-oxoethoxyethyl chain linked to a bicyclic pyrrolo[3,4-b]pyrrole moiety fused with a 1-methyl-4-piperidinyl group.
Properties
Molecular Formula |
C26H42N4O5S |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
N-[2-[2-[(3aS,6aS)-1-(1-methylpiperidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrol-5-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H42N4O5S/c1-19-14-23(34-5)15-20(2)26(19)36(32,33)28(4)12-13-35-18-25(31)29-16-21-6-11-30(24(21)17-29)22-7-9-27(3)10-8-22/h14-15,21-22,24H,6-13,16-18H2,1-5H3/t21-,24+/m0/s1 |
InChI Key |
SUUSXZADNQDDDS-XUZZJYLKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N2C[C@@H]3CCN([C@@H]3C2)C4CCN(CC4)C)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N2CC3CCN(C3C2)C4CCN(CC4)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl- typically involves multiple steps. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the pyrrolopyrrole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Pyrazoline-Containing Benzenesulfonamides
Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () share the benzenesulfonamide core but differ in substituents. These derivatives feature pyrazoline rings instead of the pyrrolo-pyrrole-piperidine system in Compound X. The pyrazoline derivatives demonstrated carbonic anhydrase inhibitory activity and cytotoxicity, suggesting that the nature of the heterocyclic substituent significantly impacts biological activity .
Fluorinated Benzenesulfonamides
Perfluorinated derivatives like 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-methylbenzenesulfonamide () exhibit high hydrophobicity and metabolic stability due to fluorine substituents. In contrast, Compound X lacks fluorinated groups, which may reduce its lipophilicity and alter pharmacokinetic profiles .
Chromenone-Linked Benzenesulfonamides
Derivatives such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporate chromenone and pyrimidine moieties. These structures highlight the versatility of benzenesulfonamide in drug design, though their larger molecular weights (~589 g/mol) contrast with Compound X’s likely lower mass (exact value unavailable in evidence) .
Similarity Metrics and Computational Comparisons
Compound similarity is often assessed using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients (). For example:
Compound X’s unique pyrrolo-pyrrole-piperidine substituent may yield low similarity scores with simpler benzenesulfonamides, emphasizing the need for multi-method assessments .
Carbonic Anhydrase Inhibition
Pyrazoline-based benzenesulfonamides () inhibit carbonic anhydrase isoforms, a common target for sulfonamide drugs.
Kinase and Receptor Interactions
Chromenone-linked derivatives () target kinases like EGFR, leveraging planar aromatic systems. Compound X’s piperidinyl-pyrrolo-pyrrole group could favor GPCR or protease interactions, diverging from kinase-focused analogues .
Physicochemical Properties
Note: Exact values for Compound X are unavailable; estimates based on structural features.
Biological Activity
Benzenesulfonamide derivatives are a class of compounds known for their diverse biological activities. The compound in focus, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl- , exhibits significant potential in therapeutic applications due to its interaction with various biological targets, particularly carbonic anhydrases and other enzymes.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group attached to a benzene ring, along with multiple functional groups that enhance its biological activity. The presence of the piperidinyl and pyrrolidinyl moieties contributes to its pharmacological profile.
Carbonic Anhydrase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. This selectivity for CA IX makes it a promising candidate for cancer therapy as it may reduce tumor growth and metastasis by disrupting the acid-base balance within tumor microenvironments.
Antibacterial Properties
Additionally, derivatives of benzenesulfonamide have demonstrated antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis pathways, which are essential for bacterial survival and proliferation.
Case Studies and Experimental Data
-
Inhibition of Carbonic Anhydrase
A study highlighted that the compound selectively inhibits CA IX, showing potential therapeutic effects in treating cancers associated with this enzyme's overexpression. This inhibition was quantified using enzyme activity assays that measured the rate of bicarbonate conversion. -
Cardiovascular Effects
Research involving isolated rat heart models indicated that certain benzenesulfonamide derivatives affect perfusion pressure and coronary resistance. The compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease coronary resistance significantly compared to controls, suggesting a role in cardiovascular regulation . -
Antibacterial Activity
Another study reported that benzenesulfonamide derivatives exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, demonstrating effectiveness in inhibiting growth at low concentrations .
Table 1: Inhibition Potency of Benzenesulfonamide Derivatives on Carbonic Anhydrase IX
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-[2-[2-[(3aS,6aS)-hexahydro... | 0.15 | CA IX |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.20 | CA IX |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.25 | CA IX |
Table 2: Antibacterial Activity of Benzenesulfonamide Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-[2-[2-[(3aS,6aS)-hexahydro... | E. coli | 10 |
| 4-(2-aminoethyl)-benzenesulfonamide | S. aureus | 5 |
| 2-Hydrazinocarbonyl-benzenesulfonamide | P. aeruginosa | 15 |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.72 ppm for imine protons, δ 157.16 ppm for aromatic carbons) verify substituent positions and stereochemistry .
- FTIR : Peaks at 1596 cm⁻¹ (C=N stretch) and 1131 cm⁻¹ (S=O stretch) confirm functional groups .
- HRMS : Matches calculated and observed m/z values (e.g., 334.1556 [M+H]⁺) to validate molecular formula .
What challenges arise in analyzing reaction intermediates during synthesis?
Advanced Research Question
- Intermediate Instability : Aziridine intermediates may hydrolyze under acidic conditions, requiring inert atmospheres or low-temperature handling .
- Spectral Overlap : Similar NMR shifts for pyrrolidine and piperidine moieties necessitate 2D techniques (e.g., HSQC, COSY) for unambiguous assignment .
- Quantitative Tracking : Use of LC-MS/MS to resolve co-eluting species and quantify transient intermediates .
How do structural modifications alter the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity Adjustments : Introducing trifluoromethyl groups (logP increase) enhances blood-brain barrier penetration but may elevate toxicity risks .
- Solubility Optimization : Addition of polar groups (e.g., hydroxyethoxy) improves aqueous solubility, critical for IV administration .
- Metabolic Stability : Methylation of the pyrrolidine nitrogen reduces cytochrome P450-mediated degradation, prolonging half-life .
What analytical methods are suitable for detecting benzenesulfonamide contaminants in environmental samples?
Basic Research Question
- LC-ESI-MS/MS : Detects trace levels (ppt range) in water matrices with <5% RSD .
- Solid-Phase Extraction (SPE) : C18 cartridges pre-concentrate analytes, achieving recovery rates >90% .
- Quality Control : Spike-and-recovery experiments with deuterated internal standards (e.g., D₆-benzenesulfonamide) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
